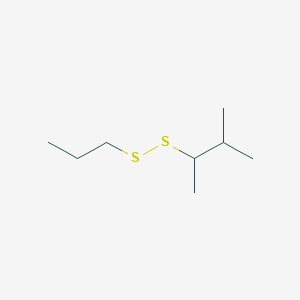
2,3-Dimethyl-4,5-dithiaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4,5-dithiaoctane is an organic compound with the molecular formula C8H18S2 It is a branched alkane with two sulfur atoms incorporated into its structure, making it a dithiane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,5-dithiaoctane typically involves the reaction of appropriate alkyl halides with thiol compounds under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium sulfide in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-4,5-dithiaoctane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted dithiane derivatives.
科学的研究の応用
2,3-Dimethyl-4,5-dithiaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,3-Dimethyl-4,5-dithiaoctane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and enzymes, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
2,3-Dimethylbutane: A branched alkane without sulfur atoms.
4,5-Dithiaoctane: A similar compound with a different substitution pattern.
2,3-Dimethyl-1,4-dithiane: A dithiane derivative with a different carbon backbone.
Uniqueness
2,3-Dimethyl-4,5-dithiaoctane is unique due to the presence of both methyl groups and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
72437-67-3 |
|---|---|
分子式 |
C8H18S2 |
分子量 |
178.4 g/mol |
IUPAC名 |
2-methyl-3-(propyldisulfanyl)butane |
InChI |
InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |
InChIキー |
NWRHSMBBPGLJSE-UHFFFAOYSA-N |
正規SMILES |
CCCSSC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















